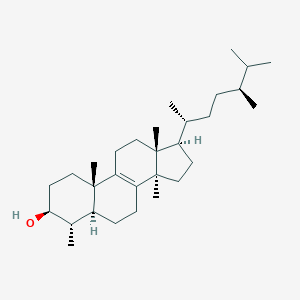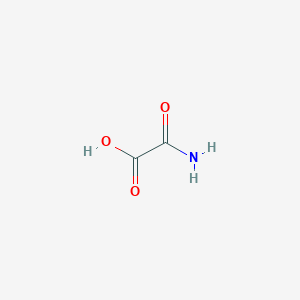
Oxaminsäure
Übersicht
Beschreibung
Oxamic acid is an organic compound with the formula NH₂C(O)COOH. It is a white, water-soluble solid and is the monoamide of oxalic acid . Oxamic acid is known for its ability to inhibit lactate dehydrogenase A, making it significant in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Oxamic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Oxamic acid primarily targets Lactate Dehydrogenase (LDH) . LDH is an enzyme that plays a crucial role in the conversion of lactate to pyruvate and vice versa. It is involved in the final step of anaerobic glycolysis, a critical metabolic pathway in cells .
Mode of Action
Oxamic acid acts as an inhibitor of LDH . It attaches to the LDH-NADH complex, effectively closing off the active site of LDH . This action inhibits the conversion process of pyruvate into lactate, disrupting the normal function of LDH .
Biochemical Pathways
The primary biochemical pathway affected by oxamic acid is anaerobic glycolysis . By inhibiting LDH, oxamic acid disrupts the conversion of lactate to pyruvate and vice versa, which is a key step in this pathway . This disruption can affect downstream effects such as energy production in cells, as anaerobic glycolysis is a significant source of ATP in the absence of oxygen .
Pharmacokinetics
It’s known that oxamic acid is a water-soluble compound , which suggests it could have good bioavailability
Result of Action
The inhibition of LDH by oxamic acid can lead to a decrease in lactate production . This can have various effects at the molecular and cellular levels, potentially affecting energy production and other metabolic processes. For instance, in cancer cells, which often rely on anaerobic glycolysis (also known as the Warburg effect), the inhibition of LDH could potentially disrupt energy production and growth .
Action Environment
The action of oxamic acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of oxamic acid, influencing its ability to interact with LDH . Additionally, the presence of other substances in the environment, such as other metabolites or drugs, could potentially interact with oxamic acid or compete with it for binding to LDH . .
Biochemische Analyse
Biochemical Properties
Oxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase A . The active site of lactate dehydrogenase (LDH) is closed off once oxamic acid attaches to the LDH-NADH complex, effectively inhibiting it
Cellular Effects
Oxamic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the lactate production of adipose tissue and skeletal muscle, and decrease serum levels of TG, FFA, CRP, IL-6, and TNF-α in db/db mice . This suggests that oxamic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of oxamic acid primarily involves its interaction with lactate dehydrogenase (LDH). Oxamic acid directly inhibits the LDH-catalyzed conversion process of pyruvate into lactate . This inhibition occurs when oxamic acid attaches to the LDH-NADH complex, effectively closing off the active site of LDH . This action can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
While specific long-term effects of oxamic acid in laboratory settings are not extensively documented, it’s known that oxamic acid can inhibit the growth of certain cancer cells over time
Dosage Effects in Animal Models
In animal models, specifically db/db mice, treatment with oxamic acid (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose and HbA1c levels and improve insulin secretion, the morphology of pancreatic islets, and insulin sensitivity
Metabolic Pathways
Oxamic acid is involved in the glycolytic pathway, where it inhibits the enzyme lactate dehydrogenase A This inhibition can affect metabolic flux and metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia or amines. The process involves the formation of an intermediate oxamate ester, which is then hydrolyzed under basic conditions .
Industrial Production Methods: Industrial production of oxamic acid typically involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This method generates carbamoyl radicals, which can further react to form various amides .
Types of Reactions:
Oxidation: Oxamic acid can undergo oxidative decarboxylation to generate carbamoyl radicals.
Reduction: It can be reduced to form corresponding amines.
Substitution: Oxamic acid can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium persulfate (K₂S₂O₈) is commonly used as an oxidizing agent.
Reduction: Sodium amalgam can be used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Carbamoyl radicals, which can further react to form urethanes, ureas, and thioureas.
Reduction: Corresponding amines.
Substitution: Various substituted amides.
Vergleich Mit ähnlichen Verbindungen
Oxalic Acid: The parent compound of oxamic acid, known for its strong acidic properties.
Oxamide: The diamide derivative of oxalic acid.
Oxalate: The conjugate base of oxalic acid.
Comparison:
Oxamic Acid vs. Oxalic Acid: Oxamic acid is less acidic and has unique inhibitory properties on lactate dehydrogenase, unlike oxalic acid.
Oxamic Acid vs. Oxamide: Oxamic acid is a monoamide, making it more reactive in certain chemical reactions compared to the diamide oxamide.
Oxamic Acid vs. Oxalate: Oxamic acid is a neutral compound, whereas oxalate is an anion, leading to different reactivity and solubility properties.
Oxamic acid stands out due to its unique ability to inhibit lactate dehydrogenase, making it valuable in both biochemical research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
oxamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060052 | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
471-47-6, 66257-53-2 | |
| Record name | Oxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamate (repellent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-amino-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




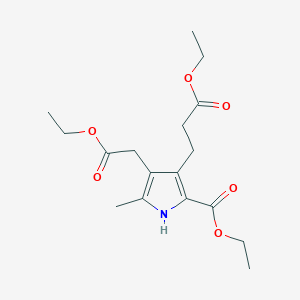

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
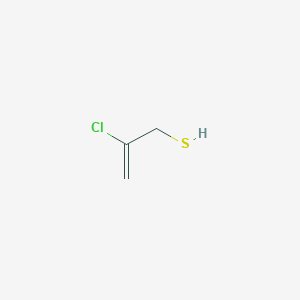



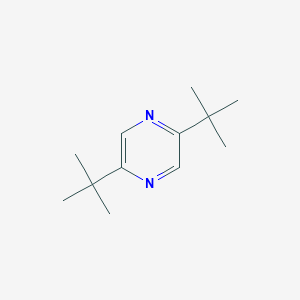

![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
